molecular formula C16H14N4O3S B2861966 2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034533-63-4

2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No. B2861966
CAS RN: 2034533-63-4
M. Wt: 342.37
InChI Key: WJPNBQJECGLWEQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, a thiophene, and a triazole. Benzodioxole is a type of aromatic organic compound that is a fusion of benzene and 1,3-dioxole . Thiophene is a heterocyclic compound with the formula C4H4S, and triazole is a class of five-membered ring compounds with three nitrogen atoms in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and thiophene rings are aromatic and planar, while the triazole ring introduces nitrogen atoms that can participate in hydrogen bonding .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The presence of the benzodioxole, thiophene, and triazole rings could make it reactive towards electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of the aromatic rings and the nitrogen atoms might make it relatively polar, affecting its solubility in different solvents .

Scientific Research Applications

Antitumor Activity

Research on derivatives with structural similarities to 2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has demonstrated potential antitumor activities. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, containing different heterocyclic ring systems synthesized using 2-(4-aminophenyl)benzothiazole as a pharmacophoric group, were screened for their antitumor activity in vitro. This study revealed compounds with considerable anticancer activity against some cancer cell lines, highlighting the potential therapeutic applications of such compounds in oncology (Yurttaş, Tay, & Demirayak, 2015).

Synthesis of Heterocycles

Another significant application is in the synthesis of diverse heterocyclic compounds, which are crucial in pharmaceutical research for the development of new drugs. For example, thioureido-acetamides have been utilized in various heterocyclic syntheses through one-pot cascade reactions. This approach demonstrates excellent atom economy and leads to the formation of valuable heterocycles such as 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines, among others. These processes underline the versatility and efficiency of using such acetamide derivatives in creating pharmacologically relevant structures (Schmeyers & Kaupp, 2002).

Antibacterial and Antifungal Activities

Compounds structurally related to 2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide have shown promising antibacterial and antifungal activities. A study focusing on the ultrasound synthesis and characterization of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus reported significant reductions in reaction times with comparably higher yields under ultrasound irradiation. These newly synthesized 1,2,3-triazoles were evaluated for their antimicrobial activity against various gram-positive, gram-negative bacteria, and fungal strains, displaying promising antimicrobial activities at low minimum inhibition concentrations (Rezki, 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-15(7-11-3-4-13-14(6-11)23-10-22-13)17-8-12-9-20(19-18-12)16-2-1-5-24-16/h1-6,9H,7-8,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPNBQJECGLWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CN(N=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

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